
2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino acid derivative with a suitable electrophile can lead to the formation of the azetidine ring.
Introduction of Phenylmethoxycarbonyl Group: The phenylmethoxycarbonyl group can be introduced through esterification or amidation reactions. This step often involves the use of reagents such as phenylmethoxycarbonyl chloride and a base like triethylamine.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require efficient and cost-effective methods, potentially involving continuous flow chemistry or catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with potential biological activity.
Phenylacetic acid: A simpler compound with a phenyl group attached to an acetic acid moiety.
Methoxycarbonyl derivatives: Compounds with a methoxycarbonyl group, which can have similar reactivity and applications.
Uniqueness
2-(1-Phenylmethoxycarbonylazetidin-2-yl)acetic acid is unique due to the combination of its azetidine ring and phenylmethoxycarbonyl group. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-(1-phenylmethoxycarbonylazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(16)8-11-6-7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) |
InChI Key |
WIVSDCINPXCBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


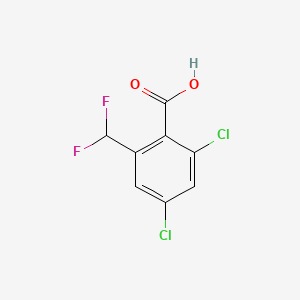
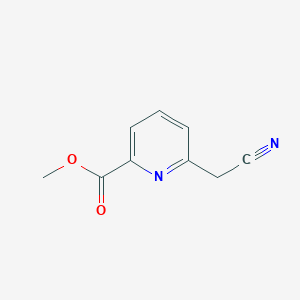
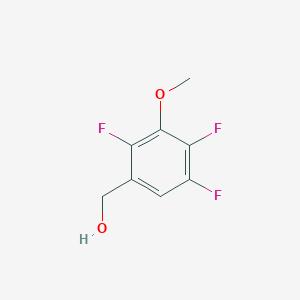
![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
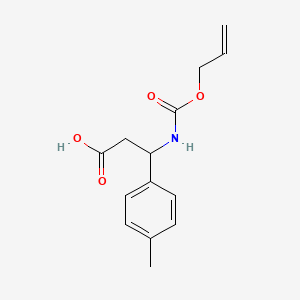

![tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)


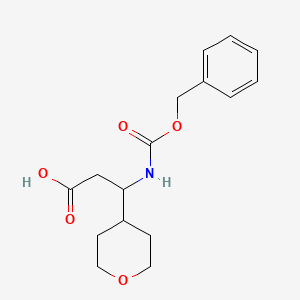
![Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B15305924.png)
![Tert-butyl 2-{8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoate](/img/structure/B15305925.png)
